molecular formula C29H17N3O4 B3056965 UNII-8U669YF4RV CAS No. 75641-02-0

UNII-8U669YF4RV

Cat. No.: B3056965
CAS No.: 75641-02-0
M. Wt: 471.5 g/mol
InChI Key: SJIQTGOBEGYKSI-UHFFFAOYSA-N
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Description

. This compound is a derivative of quinacridone, which is a well-known organic pigment used in various applications due to its excellent color properties and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phthalimidomethylquinacridone typically involves the reaction of quinacridone with phthalimide under specific conditions. The process begins with the preparation of quinacridone, which is synthesized through the cyclization of 2-anthranilic acid derivatives. The quinacridone is then reacted with phthalimide in the presence of a suitable catalyst and solvent to yield 2-phthalimidomethylquinacridone .

Industrial Production Methods

In industrial settings, the production of 2-phthalimidomethylquinacridone follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves precise control of temperature, pressure, and reaction time to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

2-phthalimidomethylquinacridone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinacridone derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinacridone derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

2-phthalimidomethylquinacridone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-phthalimidomethylquinacridone involves its interaction with specific molecular targets and pathways. In biological systems, the compound may exert its effects by binding to cellular proteins and enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may influence cellular signaling pathways and gene expression.

Comparison with Similar Compounds

2-phthalimidomethylquinacridone can be compared with other quinacridone derivatives, such as:

    Quinacridone: The parent compound, known for its excellent pigment properties.

    2-chloromethylquinacridone: A derivative with similar applications but different chemical properties.

    2-methylquinacridone: Another derivative with distinct color properties and stability.

The uniqueness of 2-phthalimidomethylquinacridone lies in its specific chemical structure, which imparts unique color properties and stability, making it suitable for various applications in chemistry, biology, medicine, and industry .

Properties

IUPAC Name

2-[(1,3-dioxoisoindol-2-yl)methyl]-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H17N3O4/c33-26-18-7-3-4-8-22(18)30-24-13-21-25(12-20(24)26)31-23-10-9-15(11-19(23)27(21)34)14-32-28(35)16-5-1-2-6-17(16)29(32)36/h1-13H,14H2,(H,30,33)(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJIQTGOBEGYKSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC4=C(C=C3)NC5=C(C4=O)C=C6C(=C5)C(=O)C7=CC=CC=C7N6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0074631
Record name Quino[2,3-b]acridine-7,14-dione, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-5,12-dihydro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75641-02-0
Record name 2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-5,12-dihydroquino[2,3-b]acridine-7,14-dione
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Record name 2-(Phthalimidomethyl)quinacridone
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Record name Quino[2,3-b]acridine-7,14-dione, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-5,12-dihydro-
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Record name Quino[2,3-b]acridine-7,14-dione, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-5,12-dihydro-
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Record name 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-5,12-dihydroquino[2,3-b]acridine-7,14-dione
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Record name 2-PHTHALIMIDOMETHYLQUINACRIDONE
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